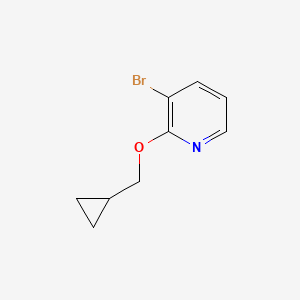
3-Bromo-2-(cyclopropylmethoxy)pyridine
説明
3-Bromo-2-(cyclopropylmethoxy)pyridine is a chemical compound . It is a derivative of pyridine, which is a colorless liquid that is mainly used as a building block in organic synthesis .
Synthesis Analysis
The synthesis of 3-bromopyridine, a related compound, involves mixing pyridine and a hydrobromic acid solution and carrying out a reaction under the action of hydrogen peroxide to produce a crude product .Molecular Structure Analysis
The molecular structure of 3-Bromo-2-(cyclopropylmethoxy)pyridine has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
Pyridines, including 3-Bromo-2-(cyclopropylmethoxy)pyridine, can undergo nucleophilic substitution reactions . These reactions occur most easily for groups at C2 and C4 positions .Physical And Chemical Properties Analysis
3-Bromo-2-(cyclopropylmethoxy)pyridine has a molecular weight of 228.09 . It is a liquid at room temperature .科学的研究の応用
Drug Development
3-Bromo-2-(cyclopropylmethoxy)pyridine: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure is conducive to chemical modifications, making it a versatile building block for creating new medicinal molecules. For instance, it can be used to develop novel antiviral agents, anti-inflammatory drugs, and anticancer agents .
Medical Research
In medical research, this compound serves as a precursor in the synthesis of biomolecules and probes. It is particularly useful in the study of disease pathogenesis and the development of diagnostic tools. Its role in the synthesis of imaging agents used in MRI and PET scans is an area of active investigation .
Organic Synthesis
This compound is instrumental in organic synthesis, especially in constructing complex molecules. It is often used in cross-coupling reactions and as a starting material for the synthesis of heterocyclic compounds, which are prevalent in many organic molecules with biological activity .
Agriculture
In the agricultural sector, 3-Bromo-2-(cyclopropylmethoxy)pyridine is explored for its potential use in developing new pesticides and herbicides. Its structural framework allows for the creation of compounds that can target specific pests or weeds without harming crops .
Enzyme Inhibition
The compound’s reactivity makes it suitable for creating enzyme inhibitors. These inhibitors can be used to study enzyme mechanisms or as potential treatments for diseases where enzyme regulation is disrupted, such as metabolic disorders or certain types of cancer .
Material Science
3-Bromo-2-(cyclopropylmethoxy)pyridine: also finds applications in material science. It can be used to synthesize novel polymers and materials with unique properties, such as high thermal stability or specific optical characteristics. These materials have potential uses in various industries, including electronics and nanotechnology .
Safety and Hazards
特性
IUPAC Name |
3-bromo-2-(cyclopropylmethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-8-2-1-5-11-9(8)12-6-7-3-4-7/h1-2,5,7H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPPABSFXUIOHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-(cyclopropylmethoxy)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



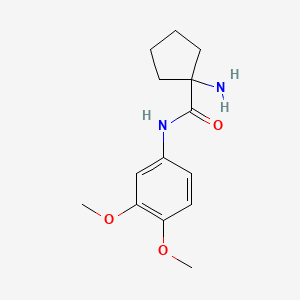

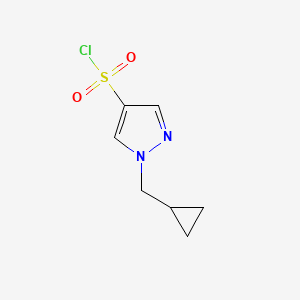
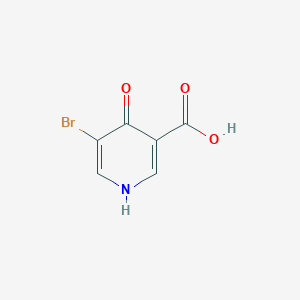
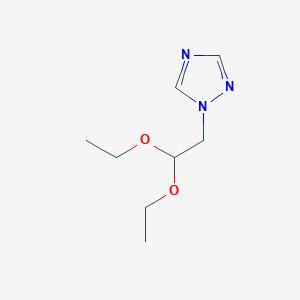

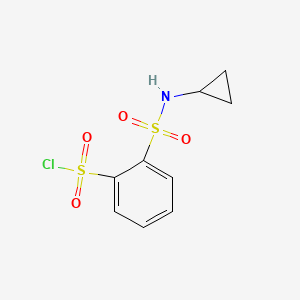
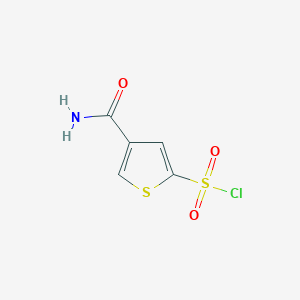
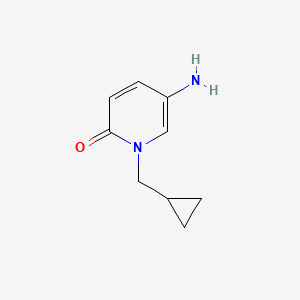
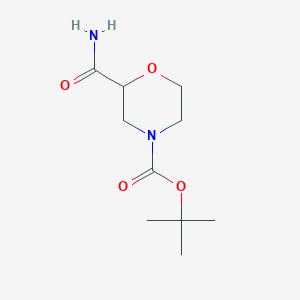
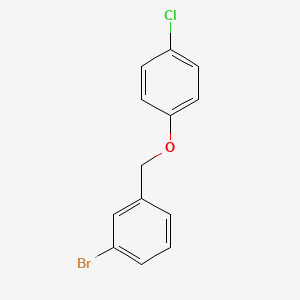
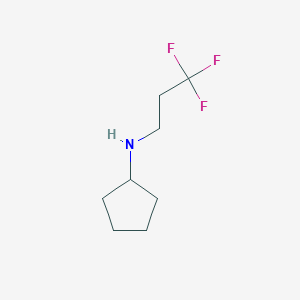
![3-({[(3-Bromophenyl)methyl]amino}methyl)-1lambda6-thiolane-1,1-dione](/img/structure/B1526440.png)
![5-{[(Tert-butoxy)carbonyl]amino}-3-methyl-1,2-thiazole-4-carboxylic acid](/img/structure/B1526441.png)